molecular formula C12H15BrO B8452053 4-(1-Oxo-4-methyl-pentyl) bromobenzene

4-(1-Oxo-4-methyl-pentyl) bromobenzene

Cat. No. B8452053
M. Wt: 255.15 g/mol
InChI Key: GLMPHLZHYRJERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414007

Procedure details

A mixture of 25 g (0.215 mol) of 4-methyl valeric acid and 29.35 g (0.247 mol) of thionyl chloride was heated at reflux for 1.5 hour. The excess thionyl chloride was removed under reduced pressure using a cryogenic trap. The residue was taken up with 120 g (0.764 mol) of bromobenzene (Compound 27) and the mixture was cooled in an ice-bath and then treated with 23 g (0.172 mol) of anhydrous aluminum chloride through a powder addition funnel. The mixture was stirred at room temperature for 82 h and then quenched by the addition of 50 ml of an ice/water mixture, followed by 30 ml of conc. HCl. The organic layer was separated and the aqueous layer extracted with 2×50 ml of ether. The organic extracts were combined and washed successively with water and saturated NaCl solution and then dried (MgSO4). The solvent was then removed in-vacuo and the residue purified by distillation (~80 degrees C./0.01 mm) to give the title compound as a colorless solid. PMR (CDCl3): & 0.94 (6H, d, J~6.0 Hz), 1.53-1.68 (3H, m), 2.85-2.97 (2H, m)., 7.60 (2H, d, J~8.4 Hz), 7.83 (2H, d, J~8.4 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.35 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=O.S(Cl)(Cl)=O.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[O:7]=[C:5]([C:17]1[CH:18]=[CH:19][C:14]([Br:13])=[CH:15][CH:16]=1)[CH2:4][CH2:3][CH:2]([CH3:1])[CH3:8] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(CCC(=O)O)C
Name
Quantity
29.35 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Four
Name
Quantity
23 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 82 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 50 ml of an ice/water mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 2×50 ml of ether
WASH
Type
WASH
Details
washed successively with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in-vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue purified by distillation (~80 degrees C./0.01 mm)

Outcomes

Product
Details
Reaction Time
82 h
Name
Type
product
Smiles
O=C(CCC(C)C)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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